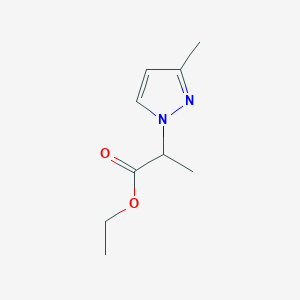

ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Description

Overview of Pyrazole (B372694) Heterocycles in Organic Chemistry Research

Pyrazole is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms within its aromatic ring. orientjchem.orgnih.gov This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to the diverse pharmacological properties its derivatives exhibit. nih.govwisdomlib.org The pyrazole nucleus is found in numerous compounds with applications in medicine, agriculture, and technology. nih.gov Research has demonstrated that pyrazole derivatives possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. hilarispublisher.comresearchgate.net

The synthesis of the pyrazole ring system has been a subject of extensive study since its discovery. The first synthesis was reported by Ludwig Knorr in 1883, who achieved a cyclocondensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. hilarispublisher.commdpi.com This method, known as the Knorr pyrazole synthesis, remains a fundamental approach. pharmajournal.net Other significant synthetic routes to access substituted pyrazoles include 1,3-dipolar cycloadditions and multicomponent reactions, which offer pathways to a vast array of functionalized pyrazole structures. nih.govmdpi.com While many pyrazoles are of synthetic origin, the first naturally occurring pyrazole derivative, 3-nonylpyrazole, was isolated in 1954. allresearchjournal.com

The chemical reactivity of pyrazole is characterized by its aromatic nature. Electrophilic substitution reactions typically occur at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack. mdpi.com The pyrazole ring contains both a pyrrole-like nitrogen (N1, if unsubstituted) and a pyridine-like nitrogen (N2), which imparts it with both acidic and basic properties. mdpi.com

Significance of 1-Substituted Pyrazoles in Contemporary Chemical Investigations

The substitution at the N1 position of the pyrazole ring is a critical strategy in modern chemical research for modulating the molecule's physicochemical and biological properties. pharmajournal.net In its unsubstituted form, the proton on the N1 nitrogen can be readily removed by a base, allowing for subsequent alkylation or acylation reactions with various electrophiles. pharmajournal.net This versatility makes the N1 position a primary site for introducing structural diversity into the pyrazole scaffold.

1-Substituted pyrazoles are integral to many commercially significant compounds. For instance, the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant both feature a substituted pyrazole core, highlighting the importance of N1-functionalization in drug design. nih.gov The nature of the substituent at the N1 position can profoundly influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. For example, the synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been explored for creating ligands for the estrogen receptor, demonstrating the targeted application of N1-substituted derivatives. mdpi.com These investigations underscore the pivotal role of N1-substituted pyrazoles as privileged scaffolds in the development of new therapeutic agents and functional materials.

Structural Context of Ethyl 2-(3-Methyl-1H-pyrazol-1-yl)propanoate within Pyrazole Derivatives

This compound is a specific derivative of pyrazole that incorporates several key functional groups. Its structure is defined by a central pyrazole ring that is substituted at two positions:

At the C3 position: A methyl group (-CH₃) is attached.

At the N1 position: An ethyl propanoate group is linked to the ring. Specifically, the pyrazole nitrogen is attached to the second carbon (C2) of a propanoate chain, which is esterified with an ethyl group.

This arrangement places the compound in the class of N1-alkylated pyrazoles, with the alkyl substituent further functionalized as an ester. The presence of the propanoate ester group introduces a chiral center at the C2 position of the propanoate chain, meaning the compound can exist as different stereoisomers. The ester functionality can also influence the molecule's polarity and potential for hydrogen bonding.

Below is a table summarizing the key molecular properties of this compound, which are identical to its isomer, ethyl 2-(3-methyl-1H-pyrazol-5-yl)propanoate. molbase.com

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Exact Mass | 182.1055 g/mol |

| LogP | 1.38 |

| PSA (Polar Surface Area) | 54.98 Ų |

Historical Development of Research Pertaining to Pyrazole-Substituted Esters

The history of pyrazole-substituted esters is intrinsically linked to the very first synthesis of pyrazoles. In 1883, Knorr's reaction utilized ethyl acetoacetate, an ester, to construct the pyrazolone (B3327878) ring. hilarispublisher.commdpi.com This seminal work established a precedent for using ester-functionalized building blocks in pyrazole chemistry. Early research primarily focused on elucidating the fundamental reactivity and synthesis of the pyrazole core.

Over time, as the vast biological potential of pyrazole derivatives became apparent, research shifted towards the synthesis of more complex and functionally diverse molecules. wisdomlib.orghilarispublisher.com Pyrazole-substituted esters, including N1-alkanoic acid esters, emerged as an important class of compounds. The ester group was recognized as a valuable moiety for fine-tuning a molecule's properties, such as lipophilicity, which can affect its absorption and distribution in biological systems. In some contexts, the ester group can be designed to act as a prodrug, undergoing hydrolysis in vivo to release an active carboxylic acid derivative.

In recent decades, the synthetic methodologies for producing pyrazole derivatives have evolved significantly. The development of modern catalytic systems, including the use of nano-ZnO catalysts, has enabled more efficient and environmentally friendly "green" synthesis protocols. nih.govpharmajournal.net These advanced methods have facilitated the synthesis of a wide array of pyrazole-substituted esters, allowing for more systematic exploration of their potential applications in fields ranging from pharmaceuticals to agrochemicals. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8(3)11-6-5-7(2)10-11/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKASNNZHUDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 3 Methyl 1h Pyrazol 1 Yl Propanoate

Mechanistic Studies of Pyrazole (B372694) Formation Reactions

The synthesis of the pyrazole core of ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate can be achieved through various synthetic routes, with the Knorr pyrazole synthesis being a prominent and widely studied method. rsc.orgjk-sci.com This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.

Elucidation of Reaction Pathways and Intermediate Species

The Knorr pyrazole synthesis is believed to proceed through a series of well-defined steps. The reaction between a hydrazine and a 1,3-dicarbonyl compound can be initiated by the formation of an imine. slideshare.net The subsequent attack of the second nitrogen atom on the other carbonyl group leads to a diimine intermediate, which then deprotonates to yield the final pyrazole product. slideshare.net

Recent studies using transient flow methods have revealed that the reaction pathways can be more complex than previously thought, potentially involving autocatalysis and unexpected reaction intermediates. rsc.orgrsc.org In many cases, a hydroxylpyrazolidine intermediate has been observed and, in some instances, even isolated. rsc.org The formation of this intermediate is a key step in the cyclization process.

Initial reaction between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

Intramolecular cyclization of the hydrazone to form a hydroxylpyrazolidine intermediate.

Dehydration of the hydroxylpyrazolidine to yield the aromatic pyrazole ring.

A mechanistic study on a related Knorr pyrazole synthesis-thioester generation reaction suggests that the reaction proceeds through three main stages: hydrazone formation, pyrazole formation, and subsequent functional group transformation. fao.org

Kinetic Studies and Rate Law Determination

Kinetic investigations of the Knorr pyrazole synthesis have shown that the reaction order and rate-determining step can vary depending on the reaction conditions, particularly the pH. For the reaction of arylhydrazines with trifluoromethyl-substituted diketones at a pH greater than 1.6, the reaction was found to be first order in both reactants. rsc.org Under neutral conditions, the dehydration of the hydroxylpyrazolidine intermediate is generally considered to be the rate-determining step. rsc.org

However, more recent and detailed kinetic studies using transient flow methodology have indicated that the kinetics can be more complex, showing non-first-order behavior under neutral conditions and suggesting the presence of autocatalytic pathways. rsc.org A comprehensive microkinetic model has been constructed based on these studies, providing deeper insights into the reaction mechanism. rsc.org

| Parameter | Observation | Reference |

| Reaction Order | First order in both reactants at pH > 1.6 for specific substrates. | rsc.org |

| Rate-Determining Step | Generally, the dehydration of the hydroxylpyrazolidine intermediate under neutral pH. | rsc.org |

| Complexity | Non-first-order kinetics and autocatalysis observed under neutral conditions. | rsc.org |

Regioselectivity and Stereoselectivity in Pyrazole Annulation

When an unsymmetrical 1,3-dicarbonyl compound is used in the Knorr synthesis, the formation of two regioisomeric pyrazoles is possible. rsc.org The regioselectivity of the reaction is influenced by both the electronic and steric effects of the substituents on the dicarbonyl compound and the hydrazine. nih.gov

For instance, in the reaction of 2-hydrazinothiazoles with unsymmetrical β-diketones, the relative reactivity of the two carbonyl groups dictates the formation of the major regioisomer. researchgate.net Computational methods have also been employed to predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems, which can be analogous to predicting the outcome of cyclization reactions. nih.gov The synthesis of 1,3,4,5-tetrasubstituted pyrazoles via 1,3-dipolar cycloaddition reactions has been shown to proceed with high regioselectivity, confirmed by 2D NMR techniques and DFT calculations. thieme-connect.comrsc.org

Stereoselectivity becomes a significant factor when chiral centers are introduced into the pyrazole structure or during subsequent functionalization reactions. For example, the synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved with high regio- and stereoselectivity through a Michael addition reaction, where the stereochemical outcome can be switched by the presence or absence of a silver carbonate catalyst. nih.gov

Functional Group Transformations on the Pyrazole Ring and Propanoate Chain

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The propanoate chain, on the other hand, possesses an ester functional group that can undergo nucleophilic acyl substitution.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

Electrophilic aromatic substitution (EAS) on the pyrazole ring predominantly occurs at the C4 position. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C3 and C5 are highly unstable. rrbdavc.org

Vilsmeier-Haack Reaction: This is a versatile method for the formylation of aromatic and heteroaromatic compounds. The reaction of N-substituted pyrazoles with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 4-formylpyrazoles. arkat-usa.orgchemmethod.comrsc.orgresearchgate.net This reaction has been successfully applied to synthesize a variety of 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles. arkat-usa.org

Nitration and Halogenation: N-alkylation of pyrazoles can be achieved under acidic conditions using trichloroacetimidate (B1259523) electrophiles. semanticscholar.orgmdpi.com The nitration of pyrazoles can lead to N-nitration or C-nitration depending on the substituents and reaction conditions. researchgate.net For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful nitrating agent for a broad range of (hetero)arenes. nih.gov Halogenation of pyrazoles is also a common transformation, often serving as a prelude to further functionalization via cross-coupling reactions. nih.gov

| Reaction | Reagents | Position of Substitution | Product | Reference |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | C4 | 4-Formylpyrazole | arkat-usa.orgchemmethod.comrsc.orgresearchgate.net |

| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid | scribd.com |

| Halogenation | X₂ | C4 | 4-Halopyrazole | nih.gov |

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions on the pyrazole ring itself are less common unless the ring is activated by electron-withdrawing groups or contains a good leaving group, such as a halogen. For example, 4-bromo-nitropyrazolecarboxylic acids have been shown to undergo nucleophilic substitution with arylamines in the presence of a copper catalyst. osti.gov

The ester group of the propanoate chain is the primary site for nucleophilic substitution and addition reactions. These reactions are fundamental in organic chemistry and can be readily applied to this compound.

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Amidation: Reaction with amines can convert the ester into the corresponding amides. This is a common transformation in drug discovery to modify the pharmacokinetic properties of a molecule.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-methyl-1H-pyrazol-1-yl)propan-1-ol, using reducing agents such as lithium aluminum hydride.

Hydrolysis and Transesterification Reactions of the Ethyl Propanoate Group

The ethyl propanoate group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification reactions under appropriate conditions. These transformations are fundamental in modifying the ester functionality to produce carboxylic acids or different esters, respectively.

Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, can be achieved through either acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). chemguide.co.ukchemistrysteps.comucoz.com

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. chemguide.co.ukchemistrysteps.combrainly.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The final step, an irreversible acid-base reaction between the carboxylic acid and the alkoxide, drives the reaction to completion. chemistrysteps.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. chemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound and ethanol. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol product (in this case, ethanol) as it is formed.

The table below summarizes the expected conditions and products for these reactions.

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid + Ethanol | Reversible reaction. |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat; then H₃O⁺ workup | 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid + Ethanol | Irreversible reaction (saponification). |

| Transesterification | R'OH, acid (e.g., H₂SO₄) or base (e.g., NaOR') catalyst, heat | This compound + Ethanol | Equilibrium process. |

Derivatization of Methyl Substituents on the Pyrazole Ring

The methyl group at the C3 position of the pyrazole ring in this compound is a potential site for various chemical transformations, allowing for the introduction of different functional groups. Key derivatization strategies include oxidation, halogenation, and metalation.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. researchgate.net This reaction converts the 3-methylpyrazole (B28129) moiety into a pyrazole-3-carboxylic acid derivative, a valuable intermediate for further synthesis.

Halogenation: While direct halogenation of pyrazole rings typically occurs at the C4 position, derivatization of the methyl group is also possible, though it may require specific reagents or reaction pathways. researchgate.net For instance, the synthesis of 3-halogenated alkyl pyrazole derivatives has been explored, although direct halogenation of the methyl group with reagents like N-halosuccinimides (NXS) might be challenging and could lead to ring halogenation as a competing reaction. google.combeilstein-archives.org

Metalation/Lithiation: A powerful method for functionalizing the methyl group is through deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This carbanion can then react with a variety of electrophiles to introduce new substituents. The regioselectivity of lithiation on N-alkylpyrazoles can be complex, with potential for metalation at the C5 position of the ring or at the α-carbon of an N-alkyl group. researchgate.netcdnsciencepub.com For 1,3,5-trimethylpyrazole, lithiation has been shown to occur at the 1-methyl group. cdnsciencepub.com The conditions of the reaction (kinetic vs. thermodynamic control) can significantly influence the site of lithiation. Under kinetically controlled conditions (low temperature), deprotonation of the methyl group is often favored, whereas thermodynamically controlled conditions (higher temperature) can lead to lithiation at the C5 position of the pyrazole ring. rsc.org

The following table outlines potential derivatization reactions of the 3-methyl group.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Lithiation and Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X (e.g., CH₃I) | Extended Alkyl Chain (-CH₂R) |

| Lithiation and Silylation | 1. n-BuLi, THF, -78 °C; 2. ClSi(CH₃)₃ | Silylmethyl (-CH₂Si(CH₃)₃) |

| Lithiation and Carbonylation | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | Acetic Acid Moiety (-CH₂COOH) |

Pyrazole Derivatives as Ligands in Catalysis

The pyrazole moiety is a versatile building block for the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes.

Coordination Chemistry with Transition Metals

This compound is expected to act as a monodentate ligand, coordinating to transition metals through the sp²-hybridized nitrogen atom at the 2-position (N2) of the pyrazole ring. The N1-substituent generally directs coordination to the N2 position. The ester group is typically not involved in coordination unless it is first hydrolyzed to the corresponding carboxylate, which can then act as a bidentate N,O-chelating ligand.

The coordination chemistry of pyrazole-based ligands is extensive. For instance, pyrazole-amide ligands have been shown to form mononuclear and dinuclear complexes with Ni(II) and Cd(II). mdpi.com Similarly, pyrazole-carboxylic acid complexes with Ni(II) and Cu(II) have been synthesized and characterized. researchgate.net A ligand system structurally related to the title compound, 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine, forms complexes with iron(II), demonstrating the ability of the pyrazole nitrogen to coordinate effectively even in the presence of an ester-functionalized side chain. nih.gov The coordination of pyrazole-based ligands can lead to various geometries, including tetrahedral and octahedral arrangements, depending on the metal ion and the stoichiometry of the ligand. arabjchem.orgresearchgate.net

Below is a table of representative transition metal complexes with pyrazole-based ligands, illustrating the diversity of coordination structures.

| Metal Ion | Ligand Type | Coordination Mode | Complex Geometry |

| Ni(II) | 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | Bidentate (N,O-chelate) | Octahedral |

| Cu(II) | Pyrazole-Carboxylic acid | Bidentate (N,O-chelate) | Distorted Square Planar |

| Fe(II) | 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Tridentate (N,N,N-pincer) | Octahedral |

| Co(II), Ni(II), Cu(II), Zn(II) | Ethyl 2-(2-(4-chlorophenylcarbamothioyl)hydrazono)propanoate | Tridentate (S,N,O-chelate) | Octahedral |

Metal-Ligand Cooperative Reactivities

Metal-ligand cooperativity (MLC) refers to reaction mechanisms where both the metal center and the ligand are actively involved in bond activation processes. wikipedia.org In the context of pyrazole-containing ligands, a common mode of MLC involves the deprotonation of an N-H group on the pyrazole ring. The resulting pyrazolate can then participate in substrate activation or proton transfer steps. This type of cooperativity is frequently observed in complexes with protic pyrazole ligands, often integrated into pincer-type scaffolds. nih.gov

However, this compound is an N1-substituted pyrazole and therefore lacks the acidic N-H proton. This structural feature precludes its direct participation in the common proton-assisted MLC pathways that rely on N-H deprotonation/protonation cycles.

For a molecule like this compound to be involved in MLC, alternative modes of ligand participation would be necessary. One hypothetical scenario could involve the hydrolysis of the ester to the corresponding carboxylate. The carboxylate group could then potentially participate in substrate binding or proton shuttling in concert with the metal center. Another possibility, though less common for this type of ligand, could involve redox non-innocence or Lewis acidic/basic interactions involving other parts of the ligand in cooperation with the metal. wikipedia.orgnih.gov

Application in Asymmetric Catalysis

For a ligand to be effective in asymmetric catalysis, it must be chiral. This compound possesses a chiral center at the α-carbon of the propanoate group. If this compound is synthesized in an enantiomerically pure form, it has the potential to serve as a chiral ligand in asymmetric catalysis. The chiral center's proximity to the coordinating pyrazole ring could influence the stereochemical outcome of a catalytic reaction.

The design of chiral pyrazole-containing ligands is a well-established strategy in asymmetric catalysis. nih.gov These ligands are often bidentate or tridentate to create a more rigid and well-defined chiral environment around the metal center. Common examples include pyrazole-oxazoline (PHOX) ligands and ligands incorporating other chiral backbones. These have been successfully applied in a range of enantioselective transformations, including hydrogenation, C-C bond formation, and hydroalkylation. acs.orgmdpi.com

For a chiral version of this compound to be an effective ligand, it would likely be incorporated into a larger, potentially chelating, structure. For example, the propanoate's carbonyl oxygen could be used to coordinate a second metal or be part of a larger chelating arm.

The following table presents examples of asymmetric catalytic reactions employing various types of chiral pyrazole-containing ligands, showcasing their effectiveness in inducing high enantioselectivity.

| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Pyrazole-Phosphine Ligand | Ketone | >99 | 96 |

| Asymmetric Arylation | Pd(II) / Chiral Phosphoric Acid | Benzylic C-H bond | up to 94 | up to 96 |

| Asymmetric 1,4-Arylalkylation | Pd(0) / Chiral Aldehyde | Butadiene + Aryl Bromide | 61-81 | 92-98 |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 3 Methyl 1h Pyrazol 1 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity, chemical environment, and spatial arrangement of atoms. For ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

Expected ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts are predicted based on the electronic environments of the protons and carbons. The pyrazole (B372694) ring protons (H-4 and H-5) are expected in the aromatic region, while the propanoate and methyl group protons will be in the aliphatic region.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole-CH (H-5) | 7.2 - 7.5 | 138 - 142 |

| Pyrazole-CH (H-4) | 6.0 - 6.3 | 105 - 108 |

| Pyrazole-C-CH₃ | - | 148 - 152 |

| Pyrazole-CH₃ | 2.1 - 2.4 | 10 - 14 |

| Propanoate-CH | 4.8 - 5.2 | 55 - 60 |

| Propanoate-CH₃ | 1.5 - 1.8 | 15 - 20 |

| Ethyl-CH₂ | 4.0 - 4.3 | 60 - 64 |

| Ethyl-CH₃ | 1.1 - 1.4 | 13 - 16 |

| Carbonyl C=O | - | 170 - 175 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Advanced NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, the quartet of the ethyl CH₂ group will show a correlation with the triplet of the ethyl CH₃ group. Similarly, the quartet of the propanoate CH will correlate with the doublet of its neighboring CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the pyrazole methyl group (at C-3) would show a correlation to C-3 and C-4 of the pyrazole ring. The propanoate CH proton would show correlations to the carbonyl carbon and to C-5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It is instrumental in determining the conformation of the molecule.

The chiral center at the propanoate moiety and the rotational freedom around the C-N bond connecting it to the pyrazole ring suggest the possibility of different stable conformations. NOESY experiments can elucidate the preferred conformation by observing through-space interactions between specific protons. For example, correlations between the propanoate CH proton and the H-5 proton of the pyrazole ring would suggest a particular spatial arrangement. The relative intensities of NOE cross-peaks can be used to estimate inter-proton distances, providing valuable data for computational modeling of the molecule's three-dimensional structure.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups.

The analysis of the vibrational spectra of this compound would reveal characteristic bands corresponding to its constituent functional groups. While experimental spectra for this specific molecule are not widely published, theoretical calculations and data from similar pyrazole derivatives allow for predictable assignments. researchgate.netresearchgate.netsigmaaldrich.com

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Assignment |

| C-H stretching (Aromatic) | 3100 - 3150 | 3100 - 3150 | Pyrazole ring C-H bonds |

| C-H stretching (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Ethyl and propanoate C-H bonds |

| C=O stretching | 1730 - 1750 | 1730 - 1750 | Ester carbonyl group |

| C=N stretching | 1500 - 1550 | 1500 - 1550 | Pyrazole ring |

| C=C stretching | 1450 - 1500 | 1450 - 1500 | Pyrazole ring |

| C-O stretching | 1150 - 1250 | 1150 - 1250 | Ester C-O bond |

| CH₂/CH₃ bending | 1370 - 1470 | 1370 - 1470 | Aliphatic groups |

| Ring deformation | 600 - 900 | 600 - 900 | Pyrazole ring out-of-plane bending |

In the solid state or in concentrated solutions, intermolecular interactions can be observed through shifts in vibrational frequencies. For instance, the formation of weak hydrogen bonds involving the pyrazole ring nitrogen atoms or the ester carbonyl oxygen could lead to broadening and shifting of the corresponding stretching bands. A detailed analysis of these spectral regions can provide insights into the packing of molecules in a crystal lattice or their association in solution.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Precise Mass Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]+• or [M+H]+), allowing for the confirmation of the elemental formula C₉H₁₄N₂O₂.

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, providing structural clues. The fragmentation of this compound would likely involve several key pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester would also be a probable fragmentation.

Cleavage of the propanoate side chain: The bond between the pyrazole ring and the propanoate group could break, leading to ions corresponding to the pyrazole ring and the propanoate radical.

Rearrangement reactions: McLafferty rearrangement is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Expected Key Fragments in the Mass Spectrum:

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 182 | [C₉H₁₄N₂O₂]⁺• | Molecular Ion |

| 153 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 137 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 109 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 82 | [C₄H₆N₂]⁺• | Pyrazole ring fragment |

| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment with H loss |

By analyzing the relative abundances of these fragment ions, a detailed picture of the molecule's structure can be confirmed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition. For this compound (C₉H₁₄N₂O₂), this technique would provide a highly accurate mass measurement of the molecular ion. An experimental analysis would involve determining the exact mass of the [M+H]⁺ or other adduct ions and comparing it to the theoretically calculated mass. The minuscule difference between these values, typically in the parts-per-million (ppm) range, would serve as strong evidence for the compound's chemical formula.

Hypothetical HRMS Data Table:

| Ion | Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

| [M+H]⁺ | 183.1128 | Data not available | Data not available |

| [M+Na]⁺ | 205.0947 | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be employed to assess the purity of a sample of this compound and to confirm its identity through its characteristic mass spectrum. The gas chromatogram would ideally show a single major peak, indicating a high degree of purity, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrum associated with this peak would display the molecular ion and a unique fragmentation pattern resulting from the ionization process. This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Anticipated GC-MS Fragmentation Data:

| Parameter | Expected Observation |

| Retention Time (tᵣ) | A specific retention time under defined column, temperature, and carrier gas flow conditions. |

| Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the compound (182.22 g/mol ). |

| Key Fragments | Characteristic fragments resulting from the cleavage of the ester group (e.g., loss of -OCH₂CH₃ or -COOCH₂CH₃) and the propanoate side chain, as well as fragmentation of the pyrazole ring. For instance, a fragment corresponding to the pyrazole ring with the attached methyl and propanoate chain, and another for the ethyl ester group, would be expected. The fragmentation pattern would be crucial in distinguishing it from isomers. |

This table represents expected findings, as no published GC-MS data for this compound could be located.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Should a crystalline form of this compound be obtained, single-crystal X-ray diffraction would elucidate its asymmetric unit, space group, and unit cell dimensions. Furthermore, polymorphism studies could be conducted to identify if the compound can exist in different crystalline forms, which can have varying physical properties.

Illustrative Crystallographic Data Table:

| Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Final R-indices | R₁, wR₂ |

This table is a template for the data that would be generated from an X-ray crystallographic study; no such study has been published.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can identify the nature and extent of interactions such as hydrogen bonds and van der Waals forces. This analysis would reveal how molecules of this compound pack together in the solid state, providing insights into the forces governing the crystal's stability.

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic contributions of different intermolecular interactions. This computational approach would allow for the visualization of the crystal packing in terms of the interaction energies between molecules, highlighting the dominant forces (e.g., electrostatic, dispersion) that stabilize the crystalline architecture.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position of the propanoate moiety. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), would be essential for assessing the enantiomeric purity of a sample. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. A non-racemic sample would exhibit a characteristic CD spectrum and a specific optical rotation value, which could be used to determine the enantiomeric excess (ee).

Representative Chiroptical Data Table:

| Technique | Parameter | Expected Measurement for an Enantiopure Sample |

| Polarimetry | Specific Rotation [α] | A non-zero value at a specific wavelength and temperature. |

| Circular Dichroism | CD Spectrum | Characteristic positive and/or negative Cotton effects at specific wavelengths. |

This table indicates the type of data expected from chiroptical measurements, which are not currently available in the literature for this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, which possesses a stereocenter at the C2 position of the propanoate chain, CD spectroscopy can provide valuable insights into its absolute configuration and conformational preferences in solution.

The interaction of the chiral center with the inherent chromophores within the molecule gives rise to characteristic CD signals, known as Cotton effects. In the case of this compound, the primary chromophore is the pyrazole ring. The electronic transitions of the pyrazole moiety, typically occurring in the ultraviolet (UV) region, are expected to become CD-active due to the influence of the adjacent chiral center. The sign and magnitude of the observed Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.

Detailed Research Findings

As of the latest literature review, specific experimental Circular Dichroism (CD) spectroscopic data for the individual enantiomers of this compound has not been reported. Research in the field of chiral pyrazoles has often focused on their synthesis, enantioselective separation, and applications in catalysis and medicinal chemistry. nih.gov While techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to determine the structure of various chiral pyrazole derivatives, detailed chiroptical studies using electronic CD spectroscopy for this specific compound are not publicly available. nih.gov

However, the principles of CD spectroscopy allow for a theoretical discussion of the expected spectral features. The pyrazole ring contains π-electrons and heteroatoms with non-bonding electrons, which give rise to π → π* and n → π* electronic transitions. These transitions, when perturbed by the chiral propanoate substituent at the N1 position, would result in distinct CD spectra for the (R) and (S) enantiomers. The spectra would be expected to be mirror images of each other, a fundamental characteristic of enantiomeric pairs.

To definitively determine the absolute configuration, a comparison between experimentally measured CD spectra and theoretically calculated spectra is often employed. unibo.it Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer (e.g., the (R)-enantiomer). By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or separated enantiomer can be confidently assigned. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. nih.govgaussian.com

Hypothetical Data Tables

In the absence of published experimental data, the following tables are presented for illustrative purposes to demonstrate how CD spectroscopic data for the enantiomers of this compound would be typically reported. The values are hypothetical and are based on common spectral features of similar N-substituted chiral heterocyclic compounds.

Table 1: Hypothetical CD Spectroscopic Data for (R)-ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |

| 265 | +8,500 | Positive |

| 230 | -4,200 | Negative |

| 210 | +12,000 | Positive |

Table 2: Hypothetical CD Spectroscopic Data for (S)-ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |

| 265 | -8,500 | Negative |

| 230 | +4,200 | Positive |

| 210 | -12,000 | Negative |

These hypothetical tables illustrate that the (R) and (S) enantiomers would be expected to exhibit CD spectra that are perfect mirror images, with Cotton effects of equal magnitude but opposite signs at corresponding wavelengths. The specific wavelengths and intensities would be dependent on the electronic transitions of the pyrazole chromophore and the conformational landscape of the molecule in the chosen solvent.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. DFT calculations for ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide reliable results.

The initial step in DFT calculations involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this process would involve determining the most stable arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.34 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.38 |

| C5-N1 | ~1.37 |

| N1-C(propanoate) | ~1.45 |

| C=O | ~1.21 |

| C-O(ethyl) | ~1.35 |

| Bond Angles (°) | |

| N1-N2-C3 | ~112 |

| N2-C3-C4 | ~105 |

| C3-C4-C5 | ~107 |

| C4-C5-N1 | ~109 |

| C5-N1-N2 | ~107 |

| Dihedral Angles (°) | |

| C5-N1-C(propanoate)-C | Variable (determining conformation) |

| N1-C(propanoate)-C=O | Variable (determining conformation) |

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyrazole (B372694) derivatives.

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed across the ring and its substituents.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group, while the hydrogen atoms would exhibit positive potential.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 |

Note: These values are estimations based on DFT calculations of analogous pyrazole compounds and can vary depending on the level of theory and basis set used. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, bonding, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data for validation. For this compound, the following spectroscopic properties would be of interest:

Vibrational Frequencies (IR and Raman): The calculation of harmonic vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the ester, the C-N and C=C stretching of the pyrazole ring, and the C-H stretches of the alkyl groups. For pyrazole derivatives, characteristic ring vibrations are typically observed. nih.gov

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1730-1750 |

| C-N (Pyrazole) | Stretching | ~1300-1400 |

| C=C (Pyrazole) | Stretching | ~1450-1550 |

| C-H (Alkyl) | Stretching | ~2900-3000 |

Note: These are approximate values and would be subject to scaling factors in a detailed computational study to better match experimental data.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation in a given environment, such as in a solvent.

For this compound, an MD simulation in a solvent like water or an organic solvent would provide valuable information about its conformational flexibility. The simulation would show how the molecule explores different conformations and the timescales of these transitions. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system. The pyrazole core is rigid, but the ethyl propanoate side chain would exhibit significant flexibility. The simulation could reveal the preferred orientations of this side chain in solution and the extent of its movement. rdd.edu.iqnih.gov

By analyzing the trajectory from an MD simulation, various properties can be calculated, such as the root-mean-square deviation (RMSD) to assess the stability of the molecular structure and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. Radial distribution functions can also be calculated to understand the solvation structure around the molecule.

Interactions with Solvent Systems

The interaction of this compound with various solvent systems is a critical aspect of its chemical behavior, influencing its reactivity, stability, and conformational preferences. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly employed to simulate the bulk solvent environment. gaussian.comaau.dk These models represent the solvent as a continuous dielectric medium, allowing for the calculation of solvation free energies and the exploration of how solvent polarity affects the electronic structure of the solute.

For pyrazole derivatives, studies have shown that solvent interactions can significantly impact their molecular geometry, solvation energy, dipole moments, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doaj.org In the case of this compound, it is anticipated that polar solvents would lead to an increase in the dipole moment and a stabilization of the molecule, as reflected by a more negative solvation energy. doaj.org The HOMO-LUMO energy gap is also expected to decrease in more polar solvents, which can influence the molecule's reactivity and spectroscopic properties. doaj.org

Interactive Data Table: Predicted Solvent Effects on Pyrazole Derivatives

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Solvation Energy (kcal/mol) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | ~2.3 | 0 | ~7.1 |

| Toluene | 2.38 | ~3.5 | -5.2 | ~7.0 |

| Dichloromethane | 8.93 | ~4.0 | -8.1 | ~7.0 |

| Ethanol (B145695) | 24.55 | ~4.3 | -10.5 | ~7.0 |

| Water | 78.39 | ~4.5 | -11.8 | ~7.0 |

Note: The data in this table is illustrative and based on general trends observed for pyrazole derivatives in computational studies. doaj.org The actual values for this compound would require specific calculations.

In Silico Mechanistic Pathway Predictions

The synthesis of this compound typically involves the N-alkylation of 3-methyl-1H-pyrazole with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the mechanistic pathways of such reactions. acs.org These in silico investigations can elucidate the regioselectivity of the alkylation, which is a key consideration for unsymmetrical pyrazoles like 3-methyl-1H-pyrazole.

The N-alkylation can occur at either the N1 or N2 position of the pyrazole ring. DFT calculations can be used to model the reaction pathways leading to both possible products. acs.orgresearchgate.net By calculating the energies of the reactants, transition states, and products, the preferred reaction pathway can be identified. For the reaction of 3-methyl-1H-pyrazole, steric hindrance from the methyl group at the 3-position is expected to favor alkylation at the N1 position. mdpi.com Computational studies on similar systems have confirmed that steric factors often control the regioselectivity in the N-alkylation of substituted pyrazoles. acs.orgmdpi.com

The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) process. In this mechanism, the pyrazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the ethyl 2-halopropanoate and displacing the halide ion. Computational modeling of this process would involve locating the SN2 transition state and verifying it through frequency analysis, where a single imaginary frequency corresponding to the bond-forming and bond-breaking process is expected.

Transition State Analysis and Reaction Energy Barriers

A crucial aspect of in silico mechanistic studies is the analysis of the transition state (TS) structure and the calculation of the reaction energy barrier (activation energy). The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes at the point of maximum energy along the reaction coordinate. For the N-alkylation of 3-methyl-1H-pyrazole with ethyl 2-bromopropanoate, the transition state would feature a partial bond between the pyrazole nitrogen and the alpha-carbon of the ester, as well as a partial bond between that carbon and the leaving bromide.

DFT calculations can precisely determine the geometry and energy of this transition state. acs.org The reaction energy barrier is then calculated as the difference in energy between the transition state and the reactants. A lower energy barrier indicates a faster reaction rate. By comparing the energy barriers for N1 versus N2 alkylation, the regioselectivity of the reaction can be quantitatively predicted. It is anticipated that the energy barrier for N1 alkylation of 3-methyl-1H-pyrazole will be lower than that for N2 alkylation due to reduced steric repulsion in the transition state. acs.orgmdpi.com

Interactive Data Table: Calculated Energy Barriers for N-Alkylation of 3-Methyl-1H-Pyrazole

| Alkylation Position | Transition State | Calculated Energy Barrier (kcal/mol) |

| N1 | TS1 | ~15-20 |

| N2 | TS2 | ~20-25 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on computational studies of similar pyrazole alkylations. acs.org Actual values would require specific DFT calculations for the reaction of 3-methyl-1H-pyrazole with ethyl 2-bromopropanoate.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, which exhibit a wide range of biological activities, QSAR models can be valuable tools for predicting the activity of new compounds and guiding the design of more potent analogs. shd-pub.org.rsnih.govbiointerfaceresearch.com Although specific QSAR studies on this compound are not extensively reported, the general principles of QSAR can be applied to this class of compounds.

A typical QSAR study involves calculating a set of molecular descriptors for a series of pyrazole derivatives with known biological activities. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum mechanical in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

Cheminformatics approaches play a crucial role in the generation and analysis of chemical data for QSAR and other drug discovery applications. researchgate.net For a library of pyrazole derivatives including this compound, cheminformatics tools can be used to calculate a wide array of molecular properties, assess drug-likeness based on rules like Lipinski's rule of five, and predict ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.commdpi.com These in silico predictions help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular and Biochemical Interaction Studies in Vitro and Mechanistic Focus

Ligand-Target Binding Interactions: Computational and In Vitro Approaches

The interaction of a ligand like ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate with a biological target is governed by its three-dimensional structure and the distribution of its electronic properties, which allow it to fit within an enzyme's active site and form stabilizing molecular interactions.

Molecular Docking Simulations for Enzyme Active Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as an enzyme. researchgate.net For this compound, docking simulations would model its entry into the active site of enzymes like α-glucosidase, α-amylase, and xanthine (B1682287) oxidase.

The pyrazole (B372694) ring is a key pharmacophore that can anchor the molecule within the binding pocket. mdpi.com The ethyl propanoate moiety attached at the N-1 position and the methyl group at the C-3 position explore different regions of the active site to establish favorable contacts. Computational studies on related pyrazole derivatives have shown that these ligands can penetrate deep within the binding pocket of various protein targets. nih.govresearchgate.net The specific orientation adopted by this compound would aim to maximize stabilizing interactions, leading to a low-energy binding conformation.

Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The stability of the enzyme-ligand complex is determined by a combination of non-covalent interactions. Based on the structure of this compound, several key interactions can be hypothesized:

Hydrogen Bonding: The pyrazole ring contains two nitrogen atoms. The N-2 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming interactions with hydrogen-donating amino acid residues in the enzyme's active site, such as Arginine (Arg) or Lysine (Lys). nih.govnih.gov The carbonyl oxygen of the ethyl propanoate group is another prominent hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group at the C-3 position and the ethyl group of the propanoate chain are nonpolar and likely to engage in hydrophobic interactions with nonpolar amino acid residues like Valine (Val), Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). researchgate.net These interactions are crucial for desolvation of the active site and contribute significantly to binding affinity.

Pi-Pi Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Docking studies of other pyrazole inhibitors have highlighted the importance of these interactions with residues like Phe914 and Phe1009 in the active site of xanthine oxidase. researchgate.net

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, xanthine oxidase) in vitro

While specific inhibitory data for this compound is not extensively documented, the broader class of pyrazole derivatives has demonstrated significant inhibitory activity against several key enzymes.

α-Glucosidase Inhibition: α-Glucosidase is a crucial enzyme for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Numerous studies have shown that pyrazole and its derivatives are potent α-glucosidase inhibitors. research-nexus.netresearchgate.netnih.govtandfonline.com The inhibitory concentration (IC₅₀) values for some pyrazole-based compounds have been reported to be in the low micromolar range, sometimes exceeding the potency of standard drugs like acarbose. researchgate.netresearchgate.net

| Pyrazole Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| Benzothiazine-Pyrazole Hybrid (ST3) | 5.8 | nih.gov |

| Curcumin-based Pyrazole-Thiazole Hybrid (7e) | 3.37 | researchgate.net |

| Biphenyl Pyrazole-Benzofuran Hybrid (8e) | 40.6 | researchgate.net |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide (3a) | 360.4 | tandfonline.com |

α-Amylase Inhibition: Similar to α-glucosidase, α-amylase is involved in starch breakdown. Pyrazole derivatives have also been identified as effective α-amylase inhibitors. africaresearchconnects.comajchem-a.comacs.org The inhibition of this enzyme helps to slow down carbohydrate absorption. Studies have revealed that the inhibitory effect is often concentration-dependent. ajchem-a.comajchem-a.com

| Pyrazole Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| Dihydropyrazole Derivative (11) | 0.55 | acs.org |

| Dihydropyrazole Derivative (8) | 1.07 | acs.org |

| 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole | 80 (mg/L) | research-nexus.netresearchgate.net |

| Pyrazole-tetrazole Derivative (B) | 0.0345 (mg/L) | researchgate.net |

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine (B114508) to uric acid, and its overactivity can lead to hyperuricemia and gout. Pyrazole analogues have been investigated as XO inhibitors, with some showing potency comparable to the standard drug allopurinol. nih.govresearchgate.net

| Pyrazole Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| Pyrazolyl Analogue (Compound 1) | 0.83 | nih.gov |

| 5,6-dihydropyrazolo[1,5-c]quinazoline (6g) | 1.86 | researchgate.net |

| Arylhydrazono Pyrazole (Bromo-substituted) | Significant Activity | elsevierpure.com |

| Pyrazolone (B3327878) Derivative (3a) | 1.5 | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity.

Influence of Pyrazole Substituents on Molecular Interactions

The nature and position of substituents on the pyrazole ring are critical determinants of binding affinity and selectivity. frontiersin.orgnih.govnih.gov

C-3 Position (Methyl Group): In this compound, the C-3 position is occupied by a methyl group. Small, lipophilic groups at this position can be advantageous, fitting into hydrophobic pockets within the enzyme's active site to enhance van der Waals interactions. mdpi.com However, larger, bulkier substituents might introduce steric hindrance, preventing optimal binding.

N-1 Position (Propanoate Group): The substituent at the N-1 position plays a crucial role in orienting the entire molecule. SAR studies on N-alkylated pyrazoles have shown that the nature of this substituent significantly impacts inhibitory activity. africaresearchconnects.com The ethyl propanoate group provides a combination of flexibility and potential hydrogen bonding sites that can be tailored to fit the specific topology of a target active site.

Impact of Propanoate Stereochemistry on Target Binding

A critical structural feature of this compound is the chiral center at the alpha-position (C-2) of the propanoate moiety. This results in the existence of two enantiomers, (S)- and (R)-.

The stereochemistry of a drug is fundamentally important for its interaction with biological systems. libretexts.org Enzyme active sites are inherently chiral, composed of L-amino acids, creating a specific three-dimensional environment. Consequently, enantiomers of a chiral ligand often exhibit different biological activities. This principle is well-established for other 2-arylpropionate derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. In ibuprofen, the (S)-enantiomer is responsible for the majority of the therapeutic activity, while the (R)-enantiomer is significantly less active. libretexts.orgwikipedia.org

It is highly probable that a similar stereochemical preference exists for the interaction of this compound with its target enzymes. One enantiomer will likely achieve a more geometrically favorable orientation within the active site, allowing for optimal alignment of its functional groups (pyrazole ring, methyl group, carbonyl oxygen) with the corresponding interaction points of the enzyme. The other enantiomer, being a mirror image, may be unable to achieve this precise fit, resulting in weaker binding and reduced or nonexistent inhibitory activity. libretexts.orgmdpi.com Therefore, understanding the impact of this stereocenter is crucial for evaluating the compound's potential as a specific and potent enzyme inhibitor.

Mechanistic Insights into Biochemical Pathways

Comprehensive searches of scientific databases and literature have not uncovered specific studies elucidating the biochemical pathways modulated by this compound. The pyrazole scaffold is a well-known pharmacophore, and various derivatives have been identified as inhibitors of enzymes such as kinases, topoisomerases, and carbonic anhydrases. Additionally, some pyrazole-containing molecules act as allosteric modulators of receptors. However, without direct experimental evidence, any potential mechanism for this compound remains speculative.

Elucidation of Molecular Mechanisms of Action in vitro

There is currently no specific information available from in vitro studies to define the molecular mechanism of action for this compound. Research has not yet been published that would clarify whether this compound acts through mechanisms such as competitive inhibition, where it would compete with a substrate for the active site of an enzyme, or through allosteric modulation, by binding to a secondary site on a protein to alter its conformational and functional state.

Interactions with Cellular Components as Probes for Biological Systems

Direct studies on the interaction of this compound with specific cellular components are not present in the current body of scientific literature. Consequently, its potential use as a molecular probe to investigate biological systems has not been established. The synthesis and structural characterization of related pyrazole derivatives have been reported, but their application in cellular and biochemical assays to probe biological functions is not documented for this specific compound.

Due to the absence of specific research on this compound, no data tables of research findings can be generated at this time.

Applications in Chemical Synthesis and Materials Science

Ethyl 2-(3-Methyl-1H-pyrazol-1-yl)propanoate as a Building Block in Organic Synthesis

The versatility of the pyrazole (B372694) ring system, coupled with the reactive ester functionality, positions this compound as a significant intermediate in the synthesis of a variety of organic compounds. nih.gov

Precursor for the Synthesis of Complex Heterocyclic Systems

The pyrazole nucleus is a common feature in many biologically active compounds and functional materials. nih.govfrontiersin.org this compound can serve as a starting material for the elaboration of more complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions to link the pyrazole moiety to other molecular fragments.

Furthermore, the pyrazole ring itself can undergo various transformations. For instance, the nitrogen atoms can act as ligands for metal catalysts, directing subsequent reactions to specific positions on the molecule. The carbon atoms of the pyrazole ring can also be functionalized, for example, through electrophilic substitution reactions, to introduce additional functional groups and build up molecular complexity. This allows for the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyrazole core, leading to novel scaffolds with potentially interesting properties. The synthesis of pyrano[2,3-c]pyrazoles through multicomponent reactions is a testament to the utility of pyrazole derivatives in creating diverse heterocyclic libraries. mdpi.com

Chiral Building Block in Asymmetric Synthesis of Advanced Intermediates

The propanoate side chain of this compound possesses a stereogenic center at the alpha-carbon. This feature opens up the possibility of using this compound as a chiral building block in asymmetric synthesis. By resolving the racemic mixture or by developing an enantioselective synthesis of one of the enantiomers, chemists can access chiral intermediates that can be used to construct enantiomerically pure target molecules.

The use of chiral auxiliaries attached to the propanoate group is a common strategy to control the stereochemistry of reactions at the alpha-position. rsc.org For example, a chiral auxiliary can direct the alkylation of the enolate derived from the ester, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched product. The development of catalytic asymmetric methods for the synthesis of chiral esters is also a rapidly advancing field, which could be applied to the synthesis of enantiopure this compound. organic-chemistry.org

Potential in Material Science Applications

The unique electronic and structural properties of the pyrazole ring make it an attractive component for the design of novel functional materials. nbinno.com

Development of Functional Organic Materials (e.g., optoelectronic properties, energetic materials precursors)

Pyrazole derivatives have been investigated for their potential in optoelectronic applications. The aromatic nature of the pyrazole ring allows for π-conjugation, which is a key requirement for organic materials with interesting optical and electronic properties. rsc.orgmdpi.com By incorporating the this compound moiety into larger conjugated systems, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern on the pyrazole ring and the nature of the groups attached to it can be used to tune the electronic energy levels and thus the optoelectronic properties of the resulting materials.

Furthermore, nitrogen-rich heterocyclic compounds, including pyrazoles, are known to be precursors for energetic materials. nih.govresearchgate.netresearchgate.net The high nitrogen content and the heat of formation of the pyrazole ring can contribute to the energetic properties of molecules containing this scaffold. While this compound itself is not an energetic material, it could potentially be used as a starting material for the synthesis of more highly functionalized and energetic derivatives through the introduction of nitro groups or other energetic functionalities.

Below is a table summarizing the detonation properties of some pyrazole-based energetic materials, illustrating the potential of this class of compounds.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 3,4,5-Trinitropyrazole (TNP) | 1.89 | 9100 | 38.4 |

| 4-Amino-3,5-dinitropyrazole (ADNP) | 1.84 | 8800 | 34.5 |

| 3,5-Dinitro-1H-pyrazole (DNP) | 1.76 | 8500 | 31.4 |

Note: This data is for illustrative purposes to show the energetic potential of the pyrazole core and does not represent the properties of this compound.

Supramolecular Chemistry Applications (e.g., receptors)

The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, making pyrazole-containing molecules interesting candidates for applications in supramolecular chemistry. mdpi.com These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular architectures, such as chains, layers, or three-dimensional networks. nih.gov

This compound could potentially be used to construct molecular receptors for anions or other guest species. The N-H group of the pyrazole ring can form a hydrogen bond with an anionic guest, while the rest of the molecule provides a scaffold to create a binding cavity with specific size and shape selectivity. nih.gov The ester group could also be modified to introduce additional binding sites or to tune the solubility and electronic properties of the receptor. The ability of pyrazole derivatives to form coordination complexes with metal ions further expands their potential in supramolecular chemistry, allowing for the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting porous or catalytic properties. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is shifting away from traditional methods that often rely on harsh conditions and hazardous organic solvents. tandfonline.com Future research concerning ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate will increasingly prioritize the principles of green chemistry. This involves developing synthetic pathways that are not only efficient but also environmentally benign. researchgate.net

Key areas of focus include:

Green Catalysts: The use of recyclable and non-toxic catalysts is a significant trend. researchgate.net Research is moving towards employing heterogeneous catalysts like nano-ZnO or resinous catalysts such as Amberlyst-70, which simplify product purification and minimize waste. mdpi.com

Aqueous Media Synthesis: Water is being explored as a green solvent for pyrazole synthesis, replacing volatile organic compounds. thieme-connect.com Methodologies using water as the reaction medium, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), offer significant environmental benefits. thieme-connect.com

Alternative Energy Sources: Microwave-assisted and ultrasound-based synthesis are emerging as powerful tools to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rsc.org

Solvent-Free Reactions: One-pot, multi-component reactions conducted under solvent-free conditions represent a highly efficient and sustainable approach. tandfonline.com These methods improve atom economy by combining several synthetic steps without isolating intermediates. tandfonline.com

| Sustainable Approach | Description | Potential Advantage for Synthesis |

| Green Catalysis | Use of recyclable, non-toxic, or bio-organic catalysts (e.g., nano-ZnO, Amberlyst-70). mdpi.comjetir.org | Reduced waste, easier product purification, lower environmental impact. |

| Aqueous Synthesis | Utilizing water as the primary solvent, often with surfactants to aid solubility. thieme-connect.com | Eliminates hazardous organic solvents, enhances safety, and is cost-effective. |